molecular formula C12H13Cl2N3O B13897435 4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine

4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine

Cat. No.: B13897435
M. Wt: 286.15 g/mol
InChI Key: YIGZVPRLYKAUGR-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine is a synthetic organic compound characterized by the presence of a dichlorophenyl group and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the dichlorophenyl group. One common method involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .

Scientific Research Applications

4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(3,4-Dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C12H13Cl2N3O

Molecular Weight

286.15 g/mol

IUPAC Name

4-[3-(3,4-dichlorophenyl)-1,2,4-oxadiazol-5-yl]butan-1-amine

InChI

InChI=1S/C12H13Cl2N3O/c13-9-5-4-8(7-10(9)14)12-16-11(18-17-12)3-1-2-6-15/h4-5,7H,1-3,6,15H2

InChI Key

YIGZVPRLYKAUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=N2)CCCCN)Cl)Cl

Origin of Product

United States

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